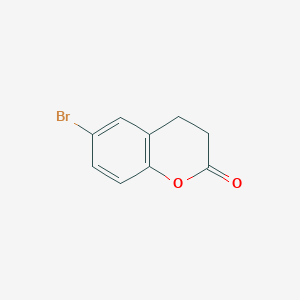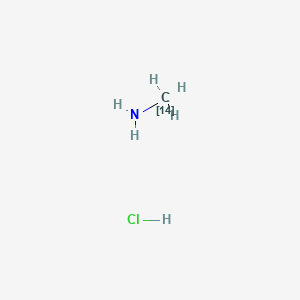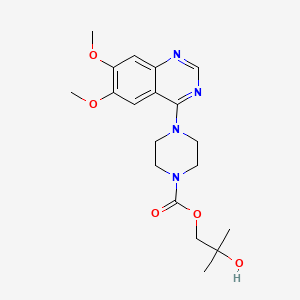
1-メチル-9H-カルバゾール
説明
9H-Carbazole, 1-methyl- is a natural product found in Tedania ignis with data available.
科学的研究の応用
がん研究における細胞毒性物質
1-メチル-9H-カルバゾールは、様々な癌細胞株に対する細胞毒性物質としての可能性を探求されてきました。 研究者らは、胃腺癌やヒトメラノーマなどの癌細胞に対して顕著な阻害活性を示すカルバゾールの誘導体を合成しており、これらは新規抗癌剤としての可能性を示唆しています .
抗菌作用
1-メチル-9H-カルバゾールを含むカルバゾール誘導体は、有望な抗菌作用と抗真菌作用を示してきました。 これらの化合物は、様々な病原体に対する有効性が研究されており、薬剤耐性感染症に対抗するための新たな抗菌剤の開発につながる可能性があります .
糖尿病治療
研究では、カルバゾール誘導体が糖尿病治療に役立つ可能性があることが示されています。 これらの化合物は、酸化ストレスの軽減、アドレナリン作動性過剰活動の抑制、膵臓細胞の損傷の予防、炭水化物代謝の調節など、糖尿病の管理に重要な役割を果たすことが判明しています .
農薬
農薬業界では、1-メチル-9H-カルバゾール誘導体がその生物活性により活用されてきました。 これらの化合物は、作物を害虫や病害から保護することを目的とした製品に組み込まれており、持続可能な農業における有用性を示しています .
有機合成
この化合物は、特にカルバゾール骨格の構築において、有機合成に役立ってきました。 これは様々な合成経路におけるビルディングブロックとして機能し、医薬品化学や材料科学において潜在的な用途を持つ複雑な分子を作り出すことができます .
材料科学
材料科学において、1-メチル-9H-カルバゾール誘導体は、優れた光電子特性を持つ導電性ポリマーの開発に使用されています。 これらの材料は、高い電荷キャリア移動度と形態安定性により、ナノデバイス、充電式電池、電気化学トランジスタなどの用途に有望です .
作用機序
Target of Action
1-Methyl-9H-carbazole, also known as 9H-Carbazole, 1-methyl- or 1-METHYLCARBAZOLE, primarily targets Histone Deacetylase (HDAC) . HDAC is a key regulator in controlling the acetylation status of histone and is associated with viability, migration, invasion, proliferation, and apoptosis of malignant tumors .
Mode of Action
Carbazole derivatives, including 1-Methyl-9H-carbazole, act as HDAC inhibitors . They interact with HDAC, inhibiting its activity, which leads to changes in the acetylation status of histones . This inhibition is an effective strategy for designing compounds against malignant tumors .
Biochemical Pathways
The inhibition of HDAC by 1-Methyl-9H-carbazole affects various biochemical pathways. For instance, it influences the P53 molecular signaling pathway and the RAS-MAPK pathway . It also impacts the p38 mitogen-activated protein kinase signaling pathway . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation .
Pharmacokinetics
The compound’s structure suggests that it may have low water solubility and may be more soluble in organic solvents . This could impact its bioavailability and distribution within the body.
Result of Action
The inhibition of HDAC by 1-Methyl-9H-carbazole leads to various molecular and cellular effects. For example, it has been shown to have antitumor properties . It exerts these anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 .
Action Environment
The action of 1-Methyl-9H-carbazole can be influenced by various environmental factors. For instance, the presence of certain bacteria can lead to the production of hydroxylated 9H-carbazole metabolites . Additionally, the compound’s stability and efficacy may be affected by temperature, as it is stable at room temperature but can decompose at high temperatures .
生化学分析
Biochemical Properties
It is known that carbazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Carbazole derivatives, including 1-Methyl-9H-carbazole, have been shown to exhibit significant biological activities, including anticancer and antioxidant effects . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1-methyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAGSPVAYSSKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073988 | |
| Record name | 9H-Carbazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6510-65-2 | |
| Record name | 1-Methylcarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6510-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006510652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IP20N6O32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-methylcarbazole?
A1: 1-methylcarbazole has the molecular formula C13H11N and a molecular weight of 181.23 g/mol. While specific spectroscopic data is not extensively detailed in the provided research, techniques like gas chromatography-mass spectrometry (GC-MS) [, , ] are commonly employed for its identification and quantification.
Q2: How does the structure of 1-methylcarbazole influence its formation in petroleum?
A2: Research suggests that 1-methylcarbazole may be a key precursor to other dimethylcarbazoles found in petroleum [, ]. This is based on the observation of a consistent ratio between 1,3-dimethylcarbazole and 1,6-dimethylcarbazole, suggesting they originate from a common precursor with a 1-methylcarbazole skeleton []. This formation is believed to occur through methylation at specific carbon positions (C3 and C6) within the kerogen matrix [].
Q3: How does the position of the methyl group impact the biodegradation of methylcarbazoles?
A3: Studies on biodegraded oils reveal that the position of the methyl group in methylcarbazoles influences their susceptibility to biodegradation []. Specifically, 1-methylcarbazole, with the methyl group in the N-H exposed position, degrades more readily than 4-methylcarbazole, which has a more shielded methyl group [].
Q4: Is 1-methylcarbazole found naturally? What are the implications of its presence?
A4: 1-methylcarbazole, along with other alkylcarbazoles and benzocarbazoles, has been identified in crude oil samples [, , ]. The distribution of these compounds, particularly the ratios of specific isomers, can offer insights into the oil's maturity and potential origin, aiding in petroleum exploration and production [, ].
Q5: Can 1-methylcarbazole be synthesized?
A5: Yes, 1-methylcarbazole can be synthesized. One method utilizes a Diels-Alder reaction between 1-methyl-indolo[3,4-b]pyran-3-one and 1-chlorovinyl methyl ketone to produce 3-acetyl-1-methylcarbazole, a key intermediate in the synthesis of olivacine []. Another approach involves the pyrolysis of 7-phenyloxindole, which yields 1-methylcarbazole as a product [].
Q6: Are there any known applications for 1-methylcarbazole in organic synthesis?
A6: Research highlights the use of 1-methylcarbazole derivatives as building blocks for synthesizing complex molecules with potential pharmaceutical applications [, , , ]. For instance, 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester serves as a key intermediate in the synthesis of pyridazine- or pyrrole-fused carbazoles, which are structurally related to known antitumor agents [].
Q7: What is the significance of the Vilsmeier-Haack reaction in the context of 1-methylcarbazole?
A7: The Vilsmeier-Haack reaction plays a crucial role in functionalizing 1-methylcarbazole derivatives for the synthesis of bioactive compounds [, ]. This reaction allows for the introduction of formyl groups at specific positions on the carbazole ring, facilitating the construction of more complex structures []. For example, it is used to synthesize key intermediates in the total synthesis of olivacine and ellipticine, both potent antitumor alkaloids [].
Q8: Have there been any computational studies on 1-methylcarbazole?
A8: One study used computational methods to investigate the thermal stability of 1-methylcarbazole []. The research suggests that steric hindrance between the hydrogen atom and the methyl group at the 1-position might influence the molecule's stability and reactivity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















